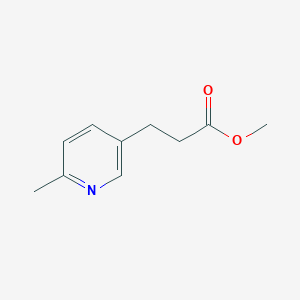
Methyl 3-(6-methylpyridin-3-yl)propanoate
Cat. No. B8720234
M. Wt: 179.22 g/mol
InChI Key: NYZCXSGBWRMIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04723017
Procedure details


80.0 g (0.35 mol) of recrystallized 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester was dissolved in 100 ml of toluene. 60.0 g (0.588 mol) of acetic anhydride and 0.1 g (0.0009 mol) of 4-dimethyl-aminopyridine were added, and the solution was stirred for 1 hour at 60° C. Then 20 ml of methanol was added. After 15 minutes, the solution was diluted with 250 ml of acetic acid, 1.5 g of 5 percent palladium on activated carbon was added, and the solution was poured into the autoclave. The hydrogenation was performed under 8 bars of hydrogen at 65° C. for 5.5 hours. At the end of the hydrogenation, the autoclave was cooled, and the solution was filtered and evaporated. The evaporation residue was dissolved in 100 ml of water and 100 ml of methylene chloride and adjusted to pH 7 with 87.9 g of 40 percent sodium hydroxide solution. The phases were separated, the aqueous phase was extracted with methylene chloride, and the combined organic extracts were evaporated. 71.5 g of raw 2-methylpyridine-5-propionic acid methyl ester was obtained. (Content according to GC, 91.5 percent; yield, 92.1 percent in relation to the 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester used.) The product was distilled to obtain a 97 percent product having with a boiling point of 100°-113° C./1-2 mbar. The yield of distilled product was 88.5 percent, in relation to the 3-hydroxy-3-(2-methyl-5-pyridyl)propionic acid methyl ester used.
Name
3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester
Quantity
80 g
Type
reactant
Reaction Step One



[Compound]
Name
4-dimethyl-aminopyridine
Quantity
0.1 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH:5](O)[C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1.C(OC(=O)C)(=O)C.CO.[H][H]>C1(C)C=CC=CC=1.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1
|
Inputs


Step One
|
Name
|
3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC(C=1C=CC(=NC1)C)O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
[Compound]
|
Name
|
4-dimethyl-aminopyridine
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 1 hour at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was poured into the autoclave
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
At the end of the hydrogenation, the autoclave was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The evaporation residue was dissolved in 100 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic extracts were evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC=1C=CC(=NC1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 114% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
